1-(tert-Butylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. Anthraquinone and its derivatives are widely used in various industries, including the production of dyes, paper, and as intermediates in organic synthesis
Vorbereitungsmethoden
The synthesis of 1-(tert-Butylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with tert-butylamine. The process can be summarized as follows:
Starting Material: Anthracene-9,10-dione.
Reagent: tert-Butylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as iodobenzene diacetate (PhI(OAc)2) to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as described above.
Analyse Chemischer Reaktionen
1-(tert-Butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 1-(tert-Butylamino)anthracene-9,10-dione involves its interaction with cellular components. The tert-butylamino group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. The exact molecular targets and pathways involved depend on the specific derivative and its application. For example, some derivatives have been shown to inhibit the activity of certain enzymes, leading to cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butylamino)anthracene-9,10-dione can be compared with other similar compounds, such as:
Ametantrone: An anthraquinone derivative used as an anti-cancer drug.
Mitoxantrone: Another anthraquinone derivative with anti-cancer properties.
1,4-Bis(amino)anthracene-9,10-dione:
The uniqueness of this compound lies in the presence of the tert-butylamino group, which can enhance its chemical stability and biological activity compared to other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
65270-01-1 |
---|---|
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
1-(tert-butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)19-14-10-6-9-13-15(14)17(21)12-8-5-4-7-11(12)16(13)20/h4-10,19H,1-3H3 |
InChI-Schlüssel |
HGOCIIJWUIKMNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.